

An In-Depth Technical Guide to (R)- β^2 -Homovaline HCl Salt

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Compound of Interest

Compound Name: (R)- β^2 -homovaline HCl salt

Cat. No.: B1165797

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Introduction

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids represent a critical frontier. Among these, β -amino acids have garnered substantial interest for their ability to impart unique structural and functional properties to peptides and other small molecules.[1] This guide focuses on a specific and valuable building block: (R)- β^2 -homovaline hydrochloride, also known as (R)-3-amino-4-methylpentanoic acid HCl.

Unlike its α -amino acid counterpart, L-valine, (R)- β^2 -homovaline possesses an additional carbon atom in its backbone, shifting the amino group to the β -position. This seemingly minor alteration has profound implications. The incorporation of β -amino acids into peptide sequences can induce stable secondary structures (e.g., helices and sheets), significantly enhance resistance to proteolytic degradation, and modulate biological activity.[2][3][4] (R)- β^2 -homovaline, with its chiral center at the β -carbon (C3) and a bulky isopropyl side chain, offers a conformationally constrained scaffold that is invaluable for designing peptidomimetics aimed at challenging drug targets like G-protein-coupled receptors (GPCRs) and protein-protein interfaces.[3]

This document serves as a technical resource for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the chemical structure, stereoselective synthesis, analytical characterization, and strategic applications of (R)- β^2 -homovaline HCl salt, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

(R)- β^2 -homovaline HCl salt is a chiral amino acid derivative supplied as a stable, crystalline solid. The hydrochloride form enhances its stability and solubility in aqueous media, simplifying its handling and application in various synthetic and biological protocols.[5]

Structure:

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(Note: An illustrative image of the chemical structure would be placed here. For this text-based format, the IUPAC name and SMILES string define the structure.)

IUPAC Name: (3R)-3-amino-4-methylpentanoic acid hydrochloride[6]

Key Identifiers and Properties:

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 219310-09-5 | N/A |
| Molecular Formula | C ₆ H ₁₄ ClNO ₂ | [6] |
| Molecular Weight | 167.63 g/mol | [6] |
| Canonical SMILES | CC(C)N.Cl | N/A |
| InChIKey | SLNFFBWDHRKWCB- JEDNCBNOSA-N | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | [5] |

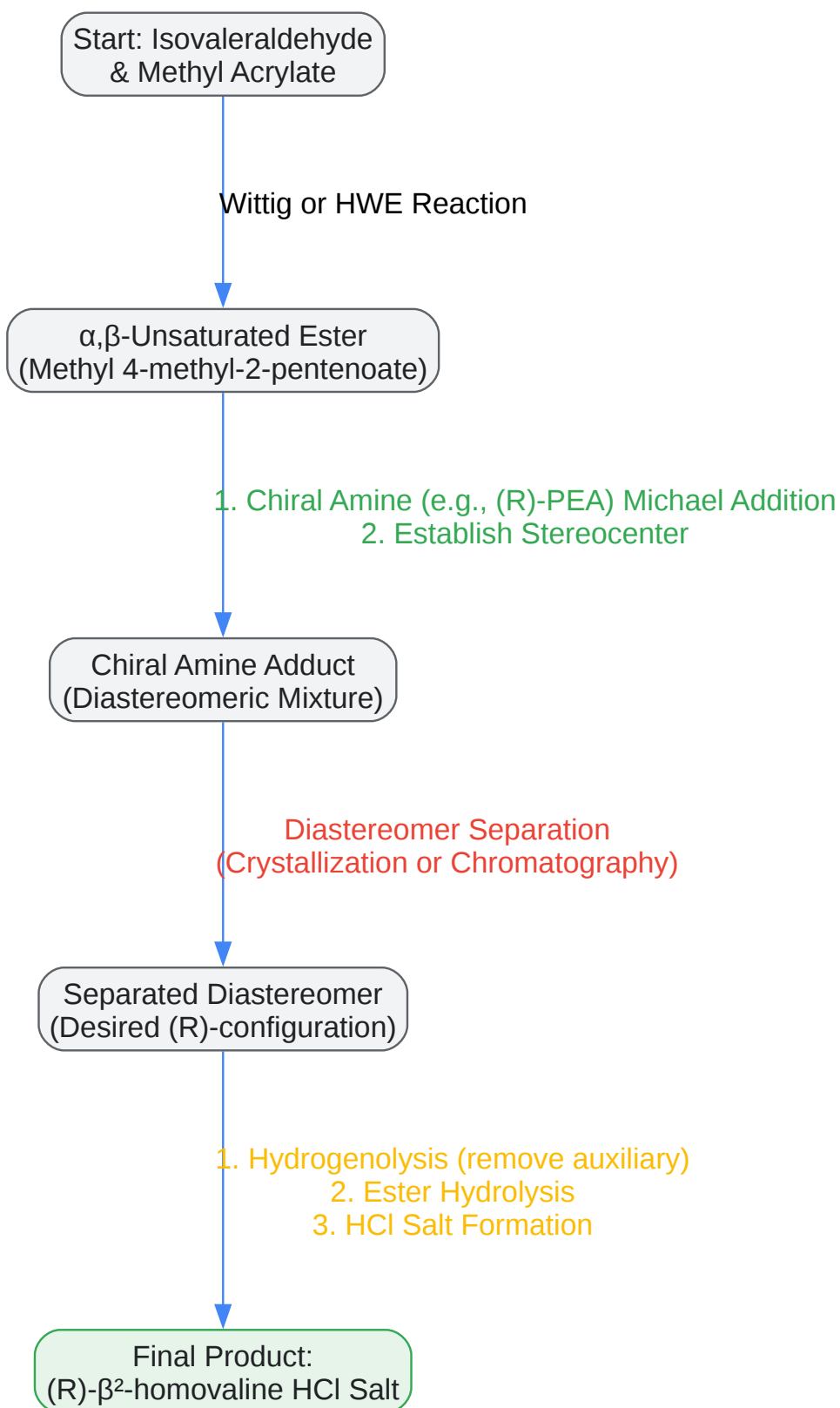
Stereoselective Synthesis: A Strategic Approach

The primary challenge in synthesizing (R)- β^2 -homovaline is the precise control of the stereocenter at the C3 position. The choice of synthetic route is dictated by factors such as scale, required enantiomeric purity, and available starting materials. Here, we detail a robust and widely applicable method based on diastereoselective Michael addition.

Synthesis via Asymmetric Michael Addition

This strategy hinges on the 1,4-conjugate addition of a chiral amine to an α,β -unsaturated ester. The causality of stereocontrol is derived from a chiral auxiliary, which directs the addition to one face of the molecule, establishing the desired (R) configuration.

Workflow Overview:



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Caption: Asymmetric synthesis workflow for (R)- β^2 -homovaline HCl.

Detailed Experimental Protocol (Self-Validating System):

Step 1: Synthesis of the α,β -Unsaturated Ester

- Rationale: To create the electrophilic Michael acceptor required for the key conjugate addition step. A Horner-Wadsworth-Emmons (HWE) reaction is chosen for its high E-isomer selectivity and operational simplicity.
- Procedure:
 - To a cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous THF, add triethyl phosphonoacetate (1.0 eq) dropwise. Allow to warm to room temperature and stir for 1 hour until gas evolution ceases. This forms the ylide in situ.
 - Cool the reaction mixture back to 0 °C and add isobutyraldehyde (1.0 eq) dropwise.
 - Allow the reaction to proceed at room temperature for 12-16 hours.
 - Validation Checkpoint: Monitor reaction completion by TLC or GC-MS to confirm the consumption of isobutyraldehyde.
 - Quench the reaction by carefully adding saturated aqueous NH_4Cl . Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo. Purify by flash chromatography to yield ethyl (E)-4-methylpent-2-enoate.

Step 2: Diastereoselective Michael Addition

- Rationale: This is the critical stereochemistry-defining step. (R)- α -phenylethylamine is selected as a cost-effective and efficient chiral auxiliary. Its bulky phenyl group effectively shields one face of the intermediate, guiding the protonation step to establish the new stereocenter with high diastereoselectivity.
- Procedure:
 - Dissolve ethyl (E)-4-methylpent-2-enoate (1.0 eq) and (R)- α -phenylethylamine (1.2 eq) in anhydrous ethanol.

- Heat the mixture at reflux for 24-48 hours. The reaction is driven by the formation of a thermodynamically stable product.
- Validation Checkpoint: Monitor the reaction by ^1H NMR of an aliquot. The disappearance of vinylic protons (around 5.8-7.0 ppm) and the appearance of new aliphatic signals confirm the addition. The ratio of diastereomers can also be estimated at this stage.
- Cool the reaction and concentrate in vacuo to yield the crude diastereomeric adducts.

Step 3: Separation and Deprotection

- Rationale: The diastereomers formed possess different physical properties, allowing for separation. Hydrogenolysis is a clean and effective method for cleaving the N-benzyl bond of the auxiliary without affecting the newly formed stereocenter.
- Procedure:
 - Separate the diastereomers via fractional crystallization or preparative flash column chromatography.
 - Dissolve the desired diastereomer in methanol and add Palladium on carbon (10 wt. % Pd, ~5 mol %).
 - Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 16-24 hours.
 - Validation Checkpoint: Monitor by TLC, staining with ninhydrin to visualize the newly formed free amine.
 - Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Hydrolysis and Salt Formation

- Rationale: The final steps convert the ester to the carboxylic acid and then form the stable, easily handleable hydrochloride salt.
- Procedure:

- Dissolve the crude amino ester in a mixture of 6M HCl and dioxane (1:1).
- Heat at reflux for 8-12 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
- Cool the solution and concentrate under reduced pressure to remove solvents.
- Triturate the resulting solid with cold diethyl ether, filter, and dry under vacuum to afford (R)- β^2 -homovaline HCl salt as a white solid.[7]

Analytical Characterization

Rigorous analytical confirmation is essential to validate the identity, purity, and stereochemical integrity of the final product.

| Analytical Technique | Expected Results & Interpretation |
|---|--|
| ¹ H NMR (400 MHz, D ₂ O) | - δ ~3.2-3.4 ppm (m, 1H): Proton at the chiral β-carbon (C3-H).- δ ~2.4-2.6 ppm (m, 2H): Methylene protons adjacent to the carbonyl (C2-H ₂).- δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group (C4-H).- δ ~0.9-1.0 ppm (d, 6H): Two diastereotopic methyl groups of the isopropyl side chain. [8] [9] [10] [11] [12] |
| ¹³ C NMR (100 MHz, D ₂ O) | - δ ~175-180 ppm: Carboxylic acid carbon (C1).- δ ~50-55 ppm: Chiral β-carbon (C3).- δ ~38-42 ppm: Methylene carbon (C2).- δ ~30-35 ppm: Isopropyl methine carbon (C4).- δ ~18-20 ppm: Isopropyl methyl carbons. |
| Mass Spectrometry (ESI+) | Expected m/z for the free amine [M+H] ⁺ : 132.10 (Calculated for C ₆ H ₁₄ NO ₂ ⁺). |
| Chiral HPLC | Using a chiral stationary phase (e.g., Chiralpak AD-H), baseline separation of the (R) and (S) enantiomers should be achieved to determine enantiomeric excess (ee), which should be >98%. |
| FT-IR (KBr Pellet) | - Broad absorption at 2500-3300 cm ⁻¹ (O-H and N-H stretches).- Sharp peak around ~1710 cm ⁻¹ (C=O stretch of the carboxylic acid).- Peak around ~1600 cm ⁻¹ (N-H bend). |

Applications in Drug Discovery and Development

(R)-β²-homovaline is not merely a synthetic curiosity; it is a strategic tool for addressing fundamental challenges in drug design, particularly in the realm of peptidomimetics.[\[13\]](#)

Enhancing Proteolytic Stability

One of the primary liabilities of peptide-based therapeutics is their rapid degradation by proteases in the body. The altered backbone geometry of β-amino acids makes them poor

substrates for these enzymes.^{[1][4]}

- **Mechanism of Action:** Proteases have highly specific active sites evolved to recognize and cleave the peptide bonds between L- α -amino acids. The shifted amino group and additional backbone carbon in a β -amino acid residue disrupt the precise geometry required for enzyme binding and catalysis.
- **Strategic Application:** Replacing a key L-valine residue in a bioactive peptide with (R)- β^2 -homovaline can protect a nearby cleavage site or the entire peptide from degradation, thereby extending its plasma half-life and improving its therapeutic profile.

Inducing Stable Secondary Structures

While short linear peptides are often conformationally flexible (entropically unfavorable for binding), peptides containing β -amino acids can adopt stable, predictable secondary structures, such as helices and turns.^{[2][14]}

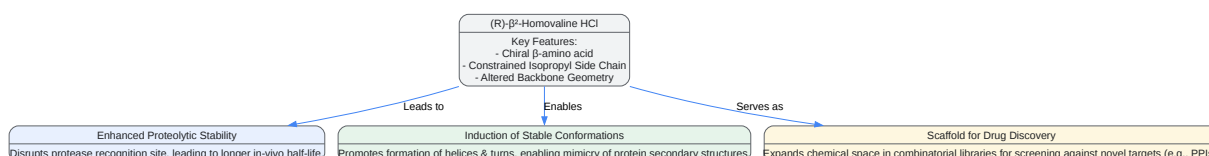
- **Structural Impact:** The (R)- β^2 -homovaline residue, with its substitution at the C3 carbon, can act as a turn-inducer or participate in the formation of novel helical structures not accessible to α -peptides. This allows for the precise spatial positioning of side chains.
- **Application in Target Mimicry:** This conformational control is critical for designing molecules that mimic the bioactive conformation of a protein loop or helix. For example, a β -peptide containing (R)- β^2 -homovaline could be designed to mimic an α -helical protein domain to inhibit a protein-protein interaction (PPI) implicated in disease.

Library Development for Drug Screening

The stereochemical and positional diversity of β -amino acids makes them ideal for building combinatorial libraries of natural product-like macrocycles and other complex structures.^[15]

- **Workflow:** (R)- β^2 -homovaline, often with Fmoc protection, can be used as a building block in standard solid-phase peptide synthesis (SPPS). Its incorporation expands the accessible chemical space far beyond that of the 20 proteinogenic amino acids.
- **Discovery Potential:** Libraries containing this and other β -amino acids can be screened against "undruggable" targets. The constrained nature of the building blocks increases the

probability of identifying high-affinity hits with favorable drug-like properties.[15]



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Caption: Core attributes and applications of (R)-β²-homovaline.

Conclusion

(R)-β²-homovaline HCl salt is a powerful and versatile building block for advanced applications in medicinal chemistry and drug development. Its unique structure provides a reliable method for introducing conformational constraint and proteolytic resistance into peptide-based molecules. The well-defined stereoselective synthetic routes and clear analytical validation procedures make it an accessible and valuable tool for researchers aiming to overcome the traditional limitations of peptide therapeutics. As the industry continues to tackle increasingly complex biological targets, the strategic incorporation of specialized building blocks like (R)-β²-homovaline will be paramount to the design of the next generation of innovative medicines.

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